4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate
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Overview
Description
4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE is a complex organic compound characterized by the presence of multiple functional groups, including a bromophenyl group, a formamido group, an imino group, a nitrophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE typically involves multi-step organic reactions. The process begins with the nitration of a benzene derivative to introduce the nitro group. This is followed by bromination to add the bromophenyl group. The formamido and imino groups are introduced through subsequent reactions involving formylation and amination. Finally, the benzoate ester is formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The bromophenyl group can participate in nucleophilic substitution reactions.
Substitution: The benzoate ester can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and bases or acids for substitution and hydrolysis reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the benzoate ester would produce a carboxylic acid and an alcohol.
Scientific Research Applications
4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity
Properties
Molecular Formula |
C21H14BrN3O5 |
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Molecular Weight |
468.3 g/mol |
IUPAC Name |
[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] benzoate |
InChI |
InChI=1S/C21H14BrN3O5/c22-17-8-4-7-16(12-17)20(26)24-23-13-14-9-10-19(18(11-14)25(28)29)30-21(27)15-5-2-1-3-6-15/h1-13H,(H,24,26)/b23-13+ |
InChI Key |
UDUOPKQMZZYEQC-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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